Tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate
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Overview
Description
Tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate is a complex organic compound featuring a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a 1,2,4-oxadiazole ring bearing a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative under dehydrating conditions.
Attachment of the thienyl group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a halogenated oxadiazole intermediate.
Cyclohexyl ring functionalization: The cyclohexyl ring is typically introduced through a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the oxadiazole derivative.
Introduction of the tert-butyl carbamate group: This final step involves the reaction of the cyclohexyl-oxadiazole intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thienyl group can undergo oxidation reactions, forming sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group or the thienyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Substituted carbamates or thienyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of oxadiazole derivatives with biological macromolecules. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a pharmacophore in the design of new therapeutic agents. The oxadiazole ring is known for its bioisosteric properties, which can mimic other functional groups in drug molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the oxadiazole and thienyl groups.
Mechanism of Action
The mechanism of action of tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate involves its interaction with molecular targets through the oxadiazole ring. This ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, enzymes, or nucleic acids, modulating their activity. The thienyl group can further enhance these interactions through its aromaticity and electron-rich nature.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl {1-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate: Similar structure but with a different thienyl substitution pattern.
Tert-butyl {1-[3-(3-furyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate: Contains a furyl group instead of a thienyl group.
Tert-butyl {1-[3-(3-phenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate: Features a phenyl group in place of the thienyl group.
Uniqueness
The unique combination of the thienyl group and the oxadiazole ring in tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate provides distinct electronic and steric properties that can be exploited in various applications. The thienyl group offers additional π-electron density, enhancing interactions with biological targets and potentially improving the compound’s pharmacokinetic properties.
Properties
IUPAC Name |
tert-butyl N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-16(2,3)22-15(21)19-17(8-5-4-6-9-17)14-18-13(20-23-14)12-7-10-24-11-12/h7,10-11H,4-6,8-9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEDGGHWXHXTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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